S-Methyl p-toluenethiosulfonate

Description

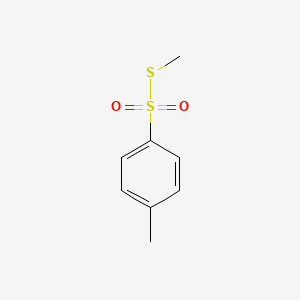

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-methylsulfanylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S2/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAGJMNZJWNJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198001 |

Source

|

| Record name | Benzenesulfonothioic acid, 4-methyl-, S-methyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4973-66-4 |

Source

|

| Record name | S-Methyl 4-methylbenzenesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4973-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonic acid, thio-, S-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004973664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl p-toluenethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonothioic acid, 4-methyl-, S-methyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl toluene-p-thiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methyl-4-[(methylsulfanyl)sulfonyl]benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD82JRN7QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to S-Methyl p-toluenethiosulfonate for Researchers

Abstract

S-Methyl p-toluenethiosulfonate, also known as Methyl p-tosyl sulfide, is a highly efficient and specific cysteine-modifying reagent. Its utility in protein chemistry, drug discovery, and structural biology is well-established. This guide provides an in-depth overview of its fundamental properties, core reactivity, and field-proven applications. Detailed protocols are included to serve as a practical resource for researchers aiming to leverage this compound in their work.

Core Physicochemical Properties

This compound is a sulfonate ester that serves as a potent methylating agent in various organic synthesis applications.[1][2] Its physical state is typically a white to off-white or light yellow crystalline solid or low-melting solid.[2][3][4]

| Property | Value | Source(s) |

| Synonyms | Methyl p-methylbenzenesulfonate, Methyl tosylate, Methyl toluene-4-sulfonate | |

| Molecular Formula | C₈H₁₀O₃S | [5][6] |

| Molecular Weight | 186.23 g/mol | [5][6] |

| CAS Number | 80-48-8 | [5][6] |

| Appearance | White to light yellow powder, lump, or clear liquid | [4] |

| Melting Point | 25-29 °C | [4][5][7] |

| Boiling Point | 144-145 °C at 5 mmHg | [4][7] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, chloroform, methanol.[1][2][5][7] | |

| Storage | Store in a cool (2-8°C), dry, well-ventilated place under an inert gas. Moisture sensitive.[3] |

Synthesis and Purification

This compound is typically synthesized through the reaction of p-toluenesulfonyl chloride with methanol.[1][8][9] This reaction is often facilitated by a base, such as sodium hydroxide, under controlled temperature conditions (below 25°C) to achieve a pH of 9.[9][10] After stirring and allowing the reaction to proceed overnight, the product can be extracted and purified.[9][10] Purification is commonly achieved through vacuum distillation to yield a high-purity product.[3][11]

Core Reactivity: Cysteine Thiol Modification

The primary utility of this compound in biochemical research stems from its high reactivity and specificity towards cysteine residues.[12]

Mechanism of Action: The core of the reaction is a nucleophilic attack by the deprotonated thiol group (thiolate, R-S⁻) of a cysteine residue on the electrophilic sulfur atom of the reagent. This results in the formation of a stable mixed disulfide bond (R-S-S-CH₃) and the release of p-toluenesulfinate as a leaving group.

This reaction is highly dependent on pH. For the cysteine thiol to be sufficiently nucleophilic, the pH of the reaction buffer must be near or above the pKa of the thiol group (typically ~8.0 for surface-exposed cysteines), which facilitates its deprotonation to the thiolate anion.[13] The intrinsic reactivity of methanethiosulfonate (MTS) reagents with thiols is very high, allowing for rapid modification.[12]

Caption: Reaction of a protein cysteine with this compound.

Key Research Applications

The specific and efficient nature of this reagent makes it a valuable tool in several research domains.

-

Probing Cysteine Accessibility: It is used to determine whether cysteine residues are exposed on the protein surface or buried within its structure. This technique, often called Substituted Cysteine Accessibility Method (SCAM), is particularly useful for studying the topology of membrane proteins like ion channels.[12]

-

Enzyme Inhibition and Functional Studies: Many enzymes, such as cysteine proteases, have critical cysteine residues in their active sites.[14][15] this compound can be used as a reversible inhibitor to block the active site and study the impact on enzyme function.[14][15] The modification can often be reversed with reducing agents like dithiothreitol (DTT), restoring enzyme activity.[14]

-

Trapping Thiol-Disulfide States: The reagent is effective at trapping the natural thiol-disulfide state of proteins in vivo and in vitro, which is crucial for studying redox-sensitive proteins and post-translational modifications like S-nitrosylation.[14][16][17]

-

Drug Discovery and Development: In drug discovery, it serves as a tool to identify and validate cysteine residues as potential targets for covalent inhibitors.[4][18][19] By modifying a specific cysteine and observing a change in protein function, researchers can confirm the residue's importance.

Experimental Protocols

General Protocol for Protein Cysteine Modification

This protocol provides a self-validating workflow for the specific modification of cysteine residues in a purified protein sample.

A. Reagent Preparation:

-

Protein Sample: Prepare the protein of interest in a suitable buffer (e.g., PBS, Tris, or HEPES) at a concentration of 1-10 mg/mL. Crucially, ensure the buffer is free of any reducing agents like DTT or β-mercaptoethanol. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Reaction Buffer: Use a buffer with a pH between 7.5 and 8.5 to facilitate the deprotonation of the cysteine thiol.

-

Reagent Stock Solution: Prepare a 100 mM stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF. Store this solution at -20°C, protected from moisture.[20]

B. Modification Procedure:

-

To the protein solution, add the this compound stock solution to achieve a 5- to 20-fold molar excess of the reagent over the protein. The optimal excess should be determined empirically.

-

Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. Incubation time may require optimization.

-

Quench the reaction by adding a strong reducing agent, such as DTT, to a final concentration of 10-20 mM to consume any unreacted reagent.

-

Remove excess reagent and the quenching agent by dialysis, size-exclusion chromatography, or a spin concentrator.

C. Validation of Modification:

-

The most definitive method for confirming the modification is mass spectrometry (MS).

-

Analyze both the unmodified (control) and modified protein samples.

-

A successful modification will result in a mass increase of +46 Da per modified cysteine residue, corresponding to the addition of a methylthio group (-S-CH₃).

Caption: A typical experimental workflow for protein modification.

Safety and Handling

This compound is a hazardous substance and requires careful handling.[21][22]

-

Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also suspected of causing genetic defects.

-

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood.[21][22] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21][22]

-

Handling: Avoid creating dust.[21][22] Do not breathe dust, fumes, or vapors.[21] Wash hands thoroughly after handling.[21][22]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[21][22] It is sensitive to moisture and should be stored accordingly.[2][3][7][10]

References

-

PubMed. (n.d.). Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. Retrieved from [Link]

-

PubChem. (n.d.). Methyl p-toluenesulfonate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 80-48-8,Methyl p-toluenesulfonate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl Toluenesulfonate: Properties, Synthesis, and Industrial Significance. Retrieved from [Link]

-

PubMed. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (S)-6-methyloctyl-p-toluenesulfonate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Diverse Applications of Methyl p-Toluenesulfonate in Industry. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). Methyl p-toluenesulfonate CAS 80-48-8 C8H10O3S. Retrieved from [Link]

-

Prnewswire. (n.d.). Methyl P-Toluenesulfonate 4.6 CAGR Growth Outlook 2025-2033. Retrieved from [Link]

-

PubMed. (n.d.). Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Retrieved from [Link]

-

NIH. (n.d.). Cysteine Reactivity Across the Sub-Cellular Universe. Retrieved from [Link]

-

NIH. (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Methyl p-Toluenesulfonate: From Synthesis to Industrial Use. Retrieved from [Link]

-

NIH. (n.d.). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN112028796A - Refining process of methyl p-toluenesulfonate.

-

ACS Publications. (2022). Nano Enabled Dual-Responsive Drug Carrier Originated from Acetalated Dextran/Carboxylated Nanocellulose-Based Core–Shell Microspheres. Retrieved from [Link]

- Google Patents. (n.d.). CS195254B2 - Method of producing tri-p-toluensulphonate s-adenosyl-l-methionine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. guidechem.com [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Methyl p-toluenesulfonate CAS#: 80-48-8 [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. CN112028796A - Refining process of methyl p-toluenesulfonate - Google Patents [patents.google.com]

- 12. ttuhsc.edu [ttuhsc.edu]

- 13. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Overview of Post-Translational Modification | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. biotium.com [biotium.com]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

understanding the mechanism of MTS reagents in protein chemistry

An In-Depth Technical Guide to the Mechanism of MTS Reagents in Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds that have become indispensable tools in protein chemistry. Their high specificity for cysteine residues allows for precise modification and labeling of proteins, enabling detailed investigations into protein structure, function, and dynamics. This guide provides a comprehensive overview of the core principles of MTS chemistry, their mechanism of action, and their application in advanced biochemical and biophysical studies. We will delve into the nuances of experimental design and provide practical protocols for the effective use of these powerful reagents.

The Fundamental Chemistry of Methanethiosulfonate Reagents

MTS reagents are characterized by a methanethiosulfonate group (-S-SO₂CH₃) that reacts specifically and rapidly with the thiol group (-SH) of cysteine residues under mild conditions.[1] This reaction, a form of thiol-thiosulfonate exchange, results in the formation of a stable disulfide bond between the reagent and the protein, with the concomitant release of methanesulfinic acid.[2][3]

The high reactivity of MTS reagents is a key advantage over other sulfhydryl-reactive chemistries, such as those involving maleimides or iodoacetamides, which often require longer reaction times and larger excesses of the reagent.[1] The intrinsic reactivity of MTS reagents with thiols is on the order of 10⁵ M⁻¹s⁻¹, allowing for complete modification of accessible cysteines within seconds at micromolar concentrations.[4]

The Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the deprotonated thiol group (thiolate, -S⁻) on the sulfur atom of the MTS reagent's disulfide bond. This leads to the formation of a mixed disulfide and the displacement of the methanesulfinate leaving group.[3][5]

Figure 1: Reaction of an MTS reagent with a protein thiol. The cysteine thiol is deprotonated to a thiolate, which then attacks the MTS reagent, forming a disulfide bond and releasing methanesulfinic acid.

The reaction is highly specific for cysteine residues, as the pKa of the thiol group (typically 8-9) allows for the presence of the reactive thiolate anion at neutral or slightly alkaline pH.[6] The reaction is also reversible upon the addition of a reducing agent such as dithiothreitol (DTT), which can be advantageous for certain experimental designs.[1]

A Diverse Toolkit: Types of MTS Reagents and Their Applications

The versatility of MTS chemistry is greatly enhanced by the wide array of available reagents, each with unique properties conferred by the 'R' group attached to the thiosulfonate. This allows researchers to select the most appropriate tool for their specific application.

| MTS Reagent Type | 'R' Group Moiety | Key Properties & Applications | Representative Reagents |

| Small, Charged | Small, charged functional groups | Probing electrostatic potential and accessibility in channels and transporters.[1][4] | MTSET (+), MTSES (-) |

| Spin Labels | Nitroxide radical | Site-directed spin labeling (SDSL) for studying protein dynamics and structure via EPR spectroscopy.[7][8][9] | MTSL |

| Fluorescent Probes | Fluorophores | Real-time monitoring of conformational changes and protein dynamics through fluorescence-based techniques.[1][4][10] | MTS-Fluorescein, MTS-Rhodamine |

| Biotin Tags | Biotin | Affinity purification and detection of labeled proteins.[11] | MTSEA-Biotin |

| Bulky Groups | Large, sterically hindering groups | Sizing pores and channels by assessing accessibility to reagents of different sizes.[11] | MTS-TEAE |

A Powerful Technique: Substituted-Cysteine Accessibility Mapping (SCAM)

One of the most powerful applications of MTS reagents is the Substituted-Cysteine Accessibility Method (SCAM).[4][12] SCAM is a biochemical technique used to map the secondary structure of proteins, identify residues lining channels or binding pockets, and probe conformational changes.[11][12]

The core principle of SCAM involves systematically introducing cysteine mutations at various positions in a protein of interest (typically a "cysteine-less" background) and then assessing the reactivity of each engineered cysteine with a panel of MTS reagents.[4][13] The accessibility of a particular cysteine to modification by an MTS reagent provides information about its solvent exposure and local environment.[11]

The SCAM Workflow

The SCAM workflow can be broken down into several key steps:

Figure 2: The Substituted-Cysteine Accessibility Method (SCAM) Workflow. This diagram outlines the key steps involved in a typical SCAM experiment.

By using MTS reagents with different properties (e.g., charge, size), researchers can gain detailed insights into the physical and chemical environment of the engineered cysteine. For example, membrane-impermeant charged reagents like MTSET and MTSES can be used to determine the sidedness (extracellular vs. intracellular) of a residue in a membrane protein.[1][4]

In the Lab: A Step-by-Step Protocol for MTS Labeling

The following protocol provides a general framework for labeling a purified protein with an MTS reagent. It is essential to optimize conditions for each specific protein and reagent.

Reagent Preparation and Handling

-

MTS Reagent Stock Solution: MTS reagents are often moisture-sensitive and should be stored desiccated at -20°C.[1][4] Prepare a concentrated stock solution (e.g., 200 mM) in an anhydrous solvent like DMSO or acetonitrile immediately before use.[4][14]

-

Protein Preparation: The protein of interest should be in a suitable buffer at a neutral or slightly alkaline pH (e.g., pH 7.0-8.0) to ensure the presence of the reactive thiolate. The buffer should be free of any thiol-containing reagents, such as DTT or β-mercaptoethanol. If the protein requires a reducing agent for stability, it must be removed prior to labeling, for instance, by using a desalting column.[14]

Labeling Reaction

-

Protein Concentration: Adjust the concentration of the purified protein to a suitable range (e.g., 250-300 µM).[14]

-

MTS Reagent Addition: Add the MTS reagent stock solution to the protein solution to achieve the desired final concentration. A 10 to 20-fold molar excess of the MTS reagent over the protein is typically used.[7][14]

-

Incubation: Incubate the reaction mixture at room temperature or 4°C. The incubation time can range from a few minutes to several hours, depending on the reactivity of the specific cysteine and the MTS reagent.[4][14] It is advisable to perform a time-course experiment to determine the optimal incubation time.

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as cysteine or DTT, to consume the excess MTS reagent.

-

Removal of Excess Reagent: Remove the unreacted MTS reagent and byproducts by dialysis, gel filtration, or using a desalting column.

Verification of Labeling

The success of the labeling reaction can be confirmed by various methods, including:

-

Mass Spectrometry: To confirm the covalent modification of the protein and determine the labeling efficiency.[7]

-

Functional Assays: If the MTS reagent is expected to alter the protein's function (e.g., ion channel conductance), a functional assay can be used to assess the extent of labeling.[1][4]

-

Direct Detection: If a fluorescent or biotinylated MTS reagent was used, the label can be detected by fluorescence spectroscopy or a Western blot using a streptavidin conjugate, respectively.

Conclusion: A Versatile Tool for Protein Exploration

MTS reagents have revolutionized our ability to probe the intricacies of protein structure and function. Their high specificity for cysteine residues, coupled with the diverse range of available functionalities, provides a powerful and versatile toolkit for researchers in biochemistry, biophysics, and drug development. From mapping the architecture of membrane proteins to monitoring real-time conformational changes, the applications of MTS chemistry continue to expand, promising further exciting discoveries in the field of protein science.

References

- Javitch, J. A., et al. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current Protocols in Neuroscience, Chapter 4:Unit 4.15.

- Bogdanov, M., et al. (2024). Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology.

- Glassner, M. & Theato, P. (2018). Thiol–Thiosulfonate Chemistry in Polymer Science: Simple Functionalization of Polymers via Disulfide Linkages.

- Interchim. Fluorescent MTS. FluoProbes.

- Zhang, J., et al. (2017). A thiol–thiosulfonate reaction providing a novel strategy for turn-on thiol sensing.

- Sato, M., et al. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol, 8(17), e2999.

- Grokipedia. (n.d.). MTSL. Grokipedia.

- Bogdanov, M., et al. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology, 1615, 105-128.

- Howard, K. P., et al. (2011). Labeling of cysteine mutants by MTS alcohol analogs. Proceedings of the National Academy of Sciences, 108(20), 8417-8422.

- BenchChem. (2025). The MethaneThiosulfonate Spin Label (MTSL): A Technical Guide to Structure and Application in Probing Biomolecular Dynamics. BenchChem.

- Interchim. (n.d.). MTS reagents. Interchim.

- ResearchGate. (n.d.). Structure of MTSL (Methanethiosulfonate spin label) and the resulting side-chain produced by reaction with the cysteine residue of the protein.

- ResearchGate. (n.d.). General mechanism of the reaction between a thiosulfonate and a thiol.

- Wikipedia. (n.d.). MTSL. Wikipedia.

- Wikipedia. (n.d.). Site-directed spin labeling. Wikipedia.

- United States Biological. (n.d.). MTS-4-Fluorescein (2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate) - Data Sheet.

- Battiste, J. L., & Wagner, G. (2000). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. Methods in Enzymology, 339, 322-340.

- Biotium. (n.d.). MTS-Rhodamine 6G. Biotium.

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. researchgate.net [researchgate.net]

- 3. MTSL - Wikipedia [en.wikipedia.org]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Site-directed spin labeling - Wikipedia [en.wikipedia.org]

- 10. usbio.net [usbio.net]

- 11. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S-Methyl p-toluenethiosulfonate for Protein Labeling

A Primer for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of S-Methyl p-toluenethiosulfonate (MTS) as a reagent for the site-specific labeling of cysteine residues in proteins. It is designed for researchers, scientists, and drug development professionals who are new to this technique, offering a blend of fundamental principles, practical guidance, and expert insights to ensure successful and reproducible outcomes.

Introduction: The Strategic Advantage of Cysteine-Directed Labeling

In the landscape of protein bioconjugation, the choice of reactive chemistry is paramount to achieving site-specificity and preserving protein function. While several amino acid residues can be targeted for labeling, the unique reactivity of the cysteine thiol group offers a distinct advantage. Cysteine is a relatively rare amino acid in most proteins, and its sulfhydryl group is highly nucleophilic, particularly in its deprotonated thiolate form. This allows for highly specific modification under mild reaction conditions, minimizing off-target effects.

This compound (MTS) is a thiol-reactive reagent that leverages this unique chemistry to covalently attach a methyl group to cysteine residues. This process, known as S-methylation, is a valuable tool for a variety of applications, including:

-

Probing Protein Structure and Function: Introducing a small, neutral methyl group can help elucidate the role of specific cysteine residues in protein folding, stability, and enzymatic activity.

-

Blocking Reactive Thiols: S-methylation can be used to cap free cysteine residues, preventing the formation of unwanted disulfide bonds or reactions with other molecules.

-

Isotope Labeling for NMR and Mass Spectrometry: Utilizing isotopically labeled MTS (e.g., with ¹³C or ²H) allows for the introduction of specific probes for advanced analytical techniques.

This guide will delve into the core principles of MTS-mediated protein labeling, from its chemical mechanism to detailed experimental protocols and troubleshooting strategies.

The Chemistry of S-Methylation: A Mechanistic Perspective

The specific and efficient labeling of cysteine residues with MTS is rooted in a fundamental organic reaction: the nucleophilic substitution (SN2) reaction.

The sulfhydryl group (-SH) of a cysteine residue exists in equilibrium with its deprotonated, and more reactive, thiolate form (-S⁻). The thiolate anion is a potent nucleophile that readily attacks the electrophilic methyl group of this compound. The p-toluenethiosulfonate group is an excellent leaving group, facilitating the irreversible formation of a stable thioether bond between the cysteine sulfur and the methyl group.

The rate of this reaction is pH-dependent. A pH range of 7.0-8.5 is typically optimal, as it represents a compromise between maintaining the stability of the protein and ensuring a sufficient concentration of the reactive thiolate anion.

Experimental Workflow: A Step-by-Step Guide

The successful S-methylation of a protein requires careful attention to detail at each stage of the experimental process. The following workflow provides a robust framework for beginners.

Materials and Reagents

| Reagent | Purity/Grade | Storage Conditions |

| This compound (MTS) | ≥98% | 2-8°C, desiccated |

| Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Anhydrous | Room temperature, desiccated |

| Protein of Interest | Purified | -20°C or -80°C in a suitable buffer |

| Reaction Buffer | e.g., PBS, HEPES, Tris | 4°C |

| Reducing Agent (e.g., DTT, TCEP) | Molecular biology grade | -20°C |

| Quenching Reagent (e.g., L-cysteine, β-mercaptoethanol) | Reagent grade | Room temperature |

| Desalting Column or Dialysis Cassette | Appropriate MWCO | As per manufacturer's instructions |

Detailed Experimental Protocol

Step 1: Protein Preparation and Reduction of Disulfide Bonds

The accessibility of cysteine residues is critical for efficient labeling. Intramolecular or intermolecular disulfide bonds must be reduced to free thiols.

-

Prepare the Protein Solution: Dissolve or dilute the purified protein in the chosen reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 mg/mL.

-

Reduce Disulfide Bonds (if necessary):

-

Add a fresh solution of a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the protein solution. A 10- to 50-fold molar excess of the reducing agent over the protein is typically sufficient.

-

Incubate for 1 hour at room temperature.

-

-

Remove the Reducing Agent: This is a critical step, as the reducing agent will compete with the protein's cysteine residues for reaction with MTS.

-

Use a desalting column (e.g., spin column) or dialysis to exchange the protein into a fresh, de-gassed reaction buffer without the reducing agent.

-

Step 2: Preparation of MTS Stock Solution

MTS is moisture-sensitive and should be handled accordingly.

-

Equilibrate MTS to Room Temperature: Before opening, allow the vial of MTS to warm to room temperature to prevent condensation.

-

Prepare the Stock Solution: Dissolve the MTS in anhydrous DMF or DMSO to a final concentration of 100 mM. Vortex thoroughly to ensure complete dissolution. This stock solution should be prepared fresh for each experiment.

Step 3: The Labeling Reaction

-

Initiate the Reaction: Add the MTS stock solution to the prepared protein solution to achieve a 10- to 20-fold molar excess of MTS over the protein. Add the MTS dropwise while gently vortexing the protein solution to ensure uniform mixing.

-

Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for each protein. Protect the reaction from light if the protein is light-sensitive.

Step 4: Quenching the Reaction

To stop the labeling reaction, add a small molecule thiol to consume any unreacted MTS.

-

Add Quenching Reagent: Add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the initial MTS concentration (e.g., 50-100 mM).

-

Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

Step 5: Removal of Excess Reagent and Byproducts

It is essential to remove the unreacted MTS, the quenching reagent, and the p-toluenesulfinate byproduct from the labeled protein.

-

Purification: Use a desalting column or dialysis to exchange the labeled protein into the desired storage buffer. This step will separate the protein from the small molecule contaminants.

Step 6: Characterization and Storage

-

Confirm Labeling: The extent of labeling can be determined using mass spectrometry. An increase in the molecular weight of the protein corresponding to the mass of a methyl group (14 Da) for each labeled cysteine will confirm successful modification.

-

Storage: Store the purified, S-methylated protein at -20°C or -80°C in a suitable buffer.

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Low or No Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. Ensure the reducing agent is fresh. |

| Inaccessible cysteine residues. | Consider performing the labeling reaction under denaturing conditions (e.g., with urea or guanidinium chloride), followed by refolding. This is only suitable if the protein can be refolded to its active state. | |

| Inactive MTS reagent. | MTS is moisture-sensitive. Ensure it is stored properly and that the stock solution is prepared fresh in anhydrous solvent. | |

| Insufficient molar excess of MTS. | Increase the molar excess of MTS in the labeling reaction. | |

| Protein Precipitation | High concentration of organic solvent from the MTS stock. | Keep the volume of the MTS stock solution added to the protein solution to a minimum (ideally less than 5% of the total reaction volume). |

| Changes in protein solubility upon methylation. | Optimize the buffer conditions (pH, ionic strength). The addition of stabilizing excipients such as glycerol or arginine may be beneficial. | |

| Non-specific Labeling | Reaction with other nucleophilic residues (unlikely under controlled conditions). | Ensure the reaction pH is maintained within the optimal range (7.0-8.5). At higher pH values, other residues like lysine may become more reactive. |

Conclusion: A Versatile Tool for Protein Science

This compound provides a straightforward and effective method for the site-specific methylation of cysteine residues in proteins. Its high reactivity and specificity make it a valuable tool for a wide range of applications in basic research and drug development. By understanding the underlying chemical principles and following a well-structured experimental protocol, even beginners can achieve successful and reproducible protein labeling with MTS. As with any biochemical technique, careful optimization and validation are key to obtaining high-quality, reliable data.

References

-

Heinrikson, R. L. (1971). The selective S-methylation of sulfhydryl groups in proteins and peptides with methyl-p-nitrobenzenesulfonate. Journal of Biological Chemistry, 246(12), 4090-4096. [Link]

-

Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]

-

Karala, A. R., & Ruddock, L. W. (2007). Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. Antioxidants & redox signaling, 9(4), 527–531. [Link]

A Senior Application Scientist's Guide to Exploring Cysteine Accessibility with Chemical Probes

Authored for Researchers, Scientists, and Drug Development Professionals

The Central Role of Cysteine: Beyond a Simple Amino Acid

Cysteine, while one of the least abundant amino acids, holds a uniquely privileged status in protein science. Its thiol (sulfhydryl) group is a potent nucleophile, often deprotonated to the thiolate form (S⁻) within specific protein microenvironments, making it a hotspot for reactivity.[1][2] This inherent reactivity is not a biological liability but rather a cornerstone of cellular function, positioning cysteine residues as critical hubs for:

-

Catalysis: Cysteine proteases, kinases, and other enzymes utilize a cysteine residue directly in their active site for substrate processing.

-

Redox Sensing: The thiol group is exquisitely sensitive to the cellular redox state, forming disulfide bonds or undergoing various oxidative post-translational modifications (PTMs) that act as molecular switches.[3][4]

-

Structural Integrity: Disulfide bonds between cysteine residues are fundamental to the tertiary and quaternary structure of many proteins, particularly those destined for secretion.

-

Drug Targeting: The unique nucleophilicity of cysteine makes it an attractive target for covalent drugs, which can offer enhanced potency, selectivity, and duration of action compared to their non-covalent counterparts.[1][5][6]

It is the accessibility and reactivity of a given cysteine's thiol group that dictates its functional role. A cysteine buried deep within a protein core is inaccessible, while one on a surface loop may be highly reactive and poised for modification. It is this landscape of reactivity—the "functional cysteinome"—that chemical probes allow us to explore on a proteome-wide scale.[7][8]

The Chemical Toolkit: Probes for Cysteine Reactivity Profiling

Mass spectrometry (MS)-based chemoproteomics is the engine of cysteine accessibility studies.[9][10] The strategy hinges on using activity-based protein profiling (ABPP) , which employs chemical probes—Activity-Based Probes (ABPs)—to covalently label reactive amino acid residues within their native cellular environment.[11][12][13]

An effective cysteine-reactive probe is a modular molecule typically composed of three key parts:

-

A Reactive Group (Warhead): An electrophile that specifically and covalently attaches to the nucleophilic cysteine thiol.

-

A Linker: A spacer that connects the warhead to the reporter tag.

-

A Reporter Tag: A functional handle used for enrichment and/or detection, often an alkyne or azide for "click chemistry," or a biotin group for direct affinity purification.[11]

The choice of warhead is a critical experimental decision, as each class possesses distinct reactivity profiles and potential off-target effects.

Table 1: Comparison of Common Electrophilic Warheads for Cysteine Probes

| Warhead Class | Example Probe | Mechanism | Reactivity | Key Considerations |

| Iodoacetamides | Iodoacetamide-alkyne (IAA) | SN2 Reaction | High | Gold standard for broad coverage. Can have off-target reactivity with other nucleophiles (Lys, His) under certain conditions.[8][14] |

| Acrylamides | N-acryloyl-indole-alkyne (NAIA) | Michael Addition | Moderate | Widely used in FDA-approved covalent inhibitors (e.g., Ibrutinib, Osimertinib).[1][6] Generally more selective for hyper-reactive cysteines.[7][15] |

| Maleimides | N-ethylmaleimide (NEM) | Michael Addition | High | Often used as a blocking agent due to its high reactivity. Can be less stable and prone to hydrolysis. |

| Benziodoxolones | Ethynyl benziodoxolone | Hypervalent Iodine | High | Offers a complementary reactivity profile to iodoacetamides, enabling deeper coverage of the cysteinome.[14][16] |

| α-chloroacetamides | Chloromethyl triazoles (CMTs) | SN2 Reaction | Tunable | A versatile scaffold for developing novel inhibitors with tailored reactivity.[14][16] |

The causality behind choosing a probe like iodoacetamide-alkyne (IAA) for a global profiling experiment is its broad reactivity, which allows for the maximal capture of accessible cysteines, providing a comprehensive baseline map.[2][9] Conversely, if the goal is to identify only the most hyper-nucleophilic cysteines—often those with key functional roles—a less reactive acrylamide probe might be chosen to reduce background and enhance signal for these specific sites.[7]

The Chemoproteomic Workflow: From Cell to Data

A typical chemoproteomic experiment to map cysteine accessibility follows a logical, multi-step process. This workflow is a self-validating system when appropriate controls are included, such as competition experiments where cells are pre-treated with a known covalent inhibitor to confirm target engagement.

This diagram illustrates the core logic: accessible cysteines are covalently 'tagged' by the probe, a biotin handle is 'clicked' onto the probe, the tagged proteins are fished out of the complex mixture, and finally, mass spectrometry identifies which specific cysteine on which protein was labeled.

Experimental Protocol: Quantitative Cysteine Reactivity Profiling using isoTOP-ABPP

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a powerful quantitative technique to compare cysteine reactivity between two different biological states (e.g., vehicle vs. drug treatment).[3][11] It uses isotopically labeled probes or reporter tags to enable accurate relative quantification by mass spectrometry.[4][17][18]

Core Principle:

Two proteomes are labeled with a cysteine-reactive probe (e.g., iodoacetamide-alkyne). One is then conjugated to a 'light' isotopic reporter tag (e.g., azide-biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the other is conjugated to a 'heavy' version.[17] When the samples are combined and analyzed by LC-MS/MS, probe-labeled peptides appear as paired peaks (light/heavy). The ratio of these peaks reveals the change in reactivity for that specific cysteine. A ratio << 1 indicates that a drug has occupied the cysteine, preventing probe labeling.

Step-by-Step Methodology (Illustrative)

A. Sample Preparation & Labeling

-

Cell Lysis: Harvest two cell populations (e.g., vehicle-treated and drug-treated). Lyse cells in a phosphate-based buffer (avoid Tris buffers, as the primary amine can react with some probes) on ice.

-

Protein Quantification: Determine protein concentration for each lysate using a BCA or Bradford assay. Normalize concentrations to ensure equal protein input (typically 1 mg per sample).

-

Probe Labeling: Add iodoacetamide-alkyne (IAA) probe to each lysate to a final concentration of 100 µM.[2][19][20] Incubate for 1 hour at room temperature with rotation, protected from light.

-

Causality Check: This step covalently captures all accessible, reactive cysteines. In the drug-treated sample, cysteines bound by the drug will be unavailable for labeling.

-

-

Quench Reaction: Quench excess IAA probe by adding dithiothreitol (DTT) to a final concentration of 10 mM.

B. Click Chemistry & Enrichment

-

Prepare Click-Chemistry Cocktail: For each sample, prepare a cocktail containing:

-

TBTA ligand

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Isotopically distinct Azide-Biotin tag ('Light' for vehicle, 'Heavy' for drug-treated).

-

-

Initiate Click Reaction: Add the cocktail to the respective labeled lysate. Incubate for 1 hour at room temperature. This attaches the biotin handle to the probe-labeled proteins.

-

Protein Precipitation: Precipitate proteins using a chloroform/methanol extraction to remove excess reagents. Resuspend the protein pellet in 1.2% SDS in PBS.

-

Streptavidin Enrichment: Add high-capacity streptavidin agarose beads to the samples. Incubate for 1.5 hours at room temperature to capture biotin-tagged proteins.

-

Self-Validation Point: The efficiency of this pulldown is critical. A small aliquot of the supernatant can be run on a gel to ensure complete capture of biotinylated proteins.

-

-

Wash Beads: Wash the beads extensively with alternating buffers (e.g., 0.5% SDS in PBS, PBS, and water) to remove non-specifically bound proteins.

C. On-Bead Digestion & MS Analysis

-

Reduction & Alkylation: Resuspend beads in 6 M urea, reduce with TCEP, and alkylate remaining cysteines with iodoacetamide (this time, non-probe version) to ensure consistent digestion.

-

Trypsin Digestion: Dilute urea and add sequencing-grade trypsin. Digest overnight at 37°C. The probe-labeled peptides are released from the beads into the supernatant.

-

Sample Desalting: Collect the supernatant and desalt the peptides using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer.[10] Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[10][21]

Data Analysis and Interpretation

The final and most complex phase is converting raw mass spectrometry files into biological insight.[22][23][24][25]

-

Database Search: Raw files are searched against a protein sequence database (e.g., UniProt) using a search algorithm like MaxQuant, MSFragger, or Sequest.[26] The search parameters must include the mass of the probe-modified cysteine as a variable modification.

-

Peptide Identification: The software identifies peptides and, by extension, the proteins they originated from. It will specifically pinpoint probe-labeled cysteine-containing peptides.

-

Quantitative Analysis: For isoTOP-ABPP data, the software calculates the heavy/light (H/L) ratio for each identified cysteine-labeled peptide pair.

-

Hit Prioritization: A "hit" is a cysteine whose reactivity is significantly altered by the drug treatment. This is typically defined by a H/L ratio greater than a certain cutoff (e.g., >2-3 fold change) and a statistically significant p-value. These hits represent direct targets of the covalent compound.

The output is a ranked list of cysteine residues across the proteome whose accessibility has been modulated, providing a direct map of the compound's on- and off-target engagement profile. This information is invaluable for lead optimization in drug discovery, mechanism-of-action studies, and fundamental biological research.[3][5]

References

- Novel Approaches for Enhanced Chemoproteomic Profiling of the Human Cysteinome. (n.d.). Vertex AI Search.

- Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification. (2025). Methods in Molecular Biology.

- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). Molecules.

- Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. (n.d.). Request PDF.

- Cysteine-specific Chemical Proteomics: From Target Identific

- A road map for prioritizing warheads for cysteine targeting covalent inhibitors. (2018). European journal of medicinal chemistry.

- Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (n.d.).

- Cysteine-specific Chemical Proteomics: From Target Identific

- Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. (2021). Journal of Medicinal Chemistry.

- Covalent Inhibitors Covalently Bound to Cysteine. (2022). Encyclopedia.pub.

- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (n.d.). MDPI.

- Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation. (2022). Journal of Proteome Research.

- Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery. (n.d.). PMC.

- A perspective on cysteine-reactive activity-based probes. (n.d.). Organic & Biomolecular Chemistry.

- Reactive-cysteine profiling for drug discovery. (2019). Current Opinion in Chemical Biology.

- A Perspective on Cysteine-Reactive Activity-Based Probes. (2025).

- Activity-based protein profiling – finding general solutions to specific problems. (2023).

- Cysteine-reactive probes and their use in chemical proteomics. (n.d.). Semantic Scholar.

- Cysteine-reactive probes and their use in chemical proteomics. (2018).

- Reactive chemistry for covalent probe and therapeutic development. (n.d.).

- Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. (n.d.). PMC.

- A perspective on cysteine-reactive activity-based probes. (2025). RSC Publishing.

- A Data Analysis Pipeline for Mass Spectrometry-Based Differential Proteomics Discovery. (n.d.). Bentham Open Archives.

- Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. (2018). Molecular Pharmaceutics.

- Iodoacetamide Alkyne. (n.d.). Vector Labs.

- Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. (n.d.).

- Mass Spec Data Analysis. (n.d.). Southwest Research Institute.

- Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. (n.d.). Computer Science.

- Mass Spectrometry Data Analysis in the Proteomics Era. (2025).

- Iodoacetamide alkyne, 1010386-64-7. (n.d.). BroadPharm.

Sources

- 1. Covalent Inhibitors Covalently Bound to Cysteine | Encyclopedia MDPI [encyclopedia.pub]

- 2. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]

- 3. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity-based protein profiling – finding general solutions to specific problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Approaches for Enhanced Chemoproteomic Profiling of the Human Cysteinome - ProQuest [proquest.com]

- 10. Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery: AGOSR [agosr.com]

- 15. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chimia.ch [chimia.ch]

- 17. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. vectorlabs.com [vectorlabs.com]

- 20. Iodoacetamide alkyne, 1010386-64-7 | BroadPharm [broadpharm.com]

- 21. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benthamopenarchives.com [benthamopenarchives.com]

- 23. Mass Spec Data Analysis | Southwest Research Institute [swri.org]

- 24. cs.nyu.edu [cs.nyu.edu]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Substituted Cysteine Accessibility Method (SCAM)

Introduction: Unveiling Membrane Protein Architecture and Dynamics

Membrane proteins are the gatekeepers and communicators of the cell, mediating a vast array of physiological processes. Elucidating their structure and conformational changes is paramount to understanding their function in both health and disease. The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique that provides high-resolution insights into the structure and dynamics of these proteins within their native membrane environment.[1][2] This guide offers a comprehensive overview of the core principles of SCAM, its practical applications, and the critical considerations for researchers and drug development professionals.

SCAM is a versatile tool used to identify residues lining aqueous channels and crevices, map the topology of transmembrane domains, and probe conformational changes associated with protein function.[3][4][5] The method relies on a combination of site-directed mutagenesis and chemical labeling with thiol-reactive probes to systematically assess the accessibility of engineered cysteine residues to the aqueous environment.[6]

The Foundational Pillars of SCAM

The elegance of SCAM lies in its straightforward yet robust logic, which is built upon three foundational pillars: cysteine substitution, selective chemical modification, and functional analysis.

Pillar 1: Cysteine-Scanning Mutagenesis - The Art of Strategic Placement

The journey of a SCAM experiment begins with genetic manipulation. The target protein, ideally devoid of native, highly reactive cysteine residues, is systematically mutated to introduce single cysteine residues at desired positions.[7][8][9] If the wild-type protein contains reactive cysteines, they are typically mutated to a chemically similar, non-reactive amino acid like serine or alanine to create a "cysteine-less" template.[6]

Why Cysteine? Cysteine is the amino acid of choice for this method due to the unique reactivity of its sulfhydryl (-SH) group.[2] This thiol group is significantly more nucleophilic than other amino acid side chains, allowing for highly specific chemical modification under physiological conditions. Furthermore, cysteine is relatively well-tolerated in many protein structures, minimizing the risk of significant functional perturbation upon substitution.[2]

The process of systematically replacing each amino acid in a region of interest with cysteine is known as cysteine-scanning mutagenesis.[9] This creates a library of single-cysteine mutant proteins, each serving as a reporter for the local environment of that specific residue.

Pillar 2: Thiol-Reactive Probes - The Chemical Interrogators

The second pillar of SCAM involves the use of specialized, membrane-impermeant chemical probes that specifically react with the sulfhydryl group of the introduced cysteine. Methanethiosulfonate (MTS) reagents are the most commonly used class of probes in SCAM experiments.[6][10] These reagents form a stable disulfide bond with the cysteine thiol.[10]

The Logic of Accessibility: The core principle of SCAM is that only cysteine residues exposed to the aqueous environment will be accessible to these membrane-impermeant probes.[1] A residue buried within the lipid bilayer or the protein core will be shielded from modification. By observing the effect of the MTS reagent on protein function, one can infer the accessibility of the engineered cysteine.

A variety of MTS reagents are commercially available, each with distinct properties that can be exploited to gain further structural information:

| Reagent Name | Charge | Key Feature |

| MTSES (Sodium (2-Sulfonatoethyl) Methanethiosulfonate) | Negative | Negatively charged, provides information on electrostatic environment.[6] |

| MTSET ([2-(Trimethylammonium)ethyl] Methanethiosulfonate) | Positive | Positively charged, useful for probing electrostatic potential.[6] |

| MTSEA ([2-Aminoethyl] Methanethiosulfonate) | Positive | Positively charged at neutral pH. |

The choice of MTS reagent is a critical experimental parameter. For instance, the differential reactivity of charged MTS reagents can be used to map the electrostatic potential within a channel or binding pocket.[3] The size of the reagent can also be varied to probe the dimensions of an aqueous cavity.[3]

Pillar 3: Functional Analysis - The Readout of Structural Change

The final pillar of SCAM is the functional assay used to detect the consequence of cysteine modification. The covalent attachment of an MTS reagent to an accessible cysteine residue can alter the protein's function in a measurable way. For ion channels and transporters, this is often a change in ion conductance or substrate transport, which can be measured using electrophysiological techniques like patch-clamping.[5][11]

If the modification of a specific cysteine residue leads to a change in protein function, it implies that this residue is accessible to the aqueous environment and likely resides in a functionally important region, such as the lining of a pore or a binding site.[5] Conversely, if no functional change is observed, the residue is likely buried or in a region not critical for the measured function.

The SCAM Workflow: A Step-by-Step Guide

The successful implementation of SCAM requires careful planning and execution. The following is a generalized workflow, which may need to be adapted based on the specific protein and biological question being addressed.

Experimental Protocol: A Generalized SCAM Workflow

1. Generation of a Cysteine-less Template:

-

Identify and mutate any native, reactive cysteine residues in the wild-type protein to a non-reactive amino acid (e.g., serine or alanine) using site-directed mutagenesis.

-

Functionally characterize the cysteine-less mutant to ensure that it retains wild-type activity. This is a critical control to confirm that the removal of native cysteines does not grossly perturb the protein's structure or function.[6]

2. Creation of Single-Cysteine Mutants:

-

Using the cysteine-less template, perform site-directed mutagenesis to introduce single cysteine residues at each position of interest.

-

Verify the sequence of each mutant to confirm the presence of the intended cysteine substitution and the absence of other mutations.

3. Expression and Functional Characterization of Mutants:

-

Express the single-cysteine mutants in a suitable expression system (e.g., Xenopus oocytes, mammalian cells, or bacteria).

-

Confirm that each mutant protein is expressed and, for membrane proteins, correctly targeted to the plasma membrane.

-

Perform a baseline functional assay to determine the activity of each mutant in the absence of any MTS reagent. Mutants that are non-functional are typically excluded from further analysis as the cysteine substitution may have disrupted the protein's structure.[5]

4. Application of Thiol-Reactive Probes:

-

Expose the cells expressing the functional single-cysteine mutants to a membrane-impermeant MTS reagent.

-

The concentration and application time of the MTS reagent should be optimized for each experiment. It is crucial to use a concentration that is sufficient to modify accessible cysteines but not so high as to cause non-specific effects.

5. Post-Modification Functional Analysis:

-

After application of the MTS reagent, perform the same functional assay as in step 3.

-

Compare the activity of the protein before and after MTS treatment. A statistically significant change in function is indicative of cysteine modification.

6. Data Interpretation:

-

Residues that show a functional change upon MTS application are deemed "accessible."

-

The pattern of accessible residues can be mapped onto a secondary or tertiary model of the protein to delineate aqueous-facing surfaces.

Visualizing the SCAM Workflow

Caption: A generalized workflow for a Substituted Cysteine Accessibility Method (SCAM) experiment.

Applications in Research and Drug Development

The insights gained from SCAM are invaluable for a wide range of applications:

-

Mapping Membrane Protein Topology: SCAM is a cornerstone technique for determining the two-dimensional arrangement of a polypeptide chain within the membrane, including the number and orientation of transmembrane domains.[1][12][13] By using membrane-permeant versus membrane-impermeant thiol-reactive probes, one can distinguish between intracellular and extracellular loops.

-

Identifying Pore-Lining Residues: For channels and transporters, SCAM can precisely identify the amino acid residues that line the aqueous translocation pathway.[5][11] This information is critical for understanding the mechanisms of ion selectivity and substrate transport.

-

Probing Conformational Changes: SCAM can be used to detect dynamic changes in protein structure.[1] By comparing the accessibility of cysteine residues in different functional states (e.g., open vs. closed channel, ligand-bound vs. unbound receptor), researchers can map the regions of the protein that undergo conformational rearrangements.[2]

-

Drug Discovery and Design: By identifying the residues that form a binding pocket, SCAM can aid in the rational design of drugs that target specific sites on a membrane protein.[3] It can also be used to understand how drugs modulate the function of their targets by altering their conformation.

Causality and Self-Validation in SCAM Protocols

The trustworthiness of SCAM data hinges on a series of internal controls and logical checks that form a self-validating system.

-

The Cysteine-less Control: The initial creation and functional validation of a cysteine-less protein is paramount. This ensures that any effects observed with the single-cysteine mutants are due to the introduced cysteine and not an artifact of removing native ones.

-

Functional Integrity of Mutants: Only mutants that exhibit near wild-type function before MTS treatment should be interpreted. A non-functional mutant suggests a structural perturbation caused by the cysteine substitution itself, confounding any interpretation of accessibility.[5]

-

Reversibility: For certain thiol-reactive reagents, the modification can be reversed by a reducing agent. The reversal of the functional effect upon application of a reducing agent provides strong evidence that the observed effect was indeed due to the specific modification of the introduced cysteine.

-

Systematic Scanning: The power of SCAM is amplified when an entire region is systematically scanned. The periodic pattern of accessible residues in a transmembrane segment, for example, can provide strong evidence for an α-helical structure.

Visualizing the Logic of SCAM

Caption: The logical framework of a Substituted Cysteine Accessibility Method (SCAM) experiment.

Limitations and Considerations

While powerful, SCAM is not without its limitations. A critical awareness of these potential pitfalls is essential for robust data interpretation.

-

Structural Perturbations: The introduction of a cysteine residue can sometimes alter the local protein structure or function, even if the overall activity appears normal.[6]

-

Lack of Reactivity: A lack of functional modification does not definitively prove that a residue is buried. The sulfhydryl group of a cysteine may be in a local environment that is unfavorable for the chemical reaction, even if it is physically accessible to the solvent.

-

Steric Hindrance: The accessibility of a cysteine residue can be restricted by the surrounding protein structure, preventing the binding of even small MTS reagents.

-

Labor-Intensive: Cysteine-scanning mutagenesis can be a time-consuming and labor-intensive process, especially for large proteins or extensive regions of interest.[13]

Conclusion: A Window into the Molecular Machinery of Life

The Substituted Cysteine Accessibility Method provides an unparalleled ability to probe the structure and dynamics of membrane proteins in their native environment. By combining the precision of molecular biology with the specificity of chemical modification, SCAM offers a high-resolution view of the aqueous-exposed surfaces of these critical cellular machines. For researchers in basic science and drug development, a thorough understanding of the principles and practice of SCAM is an invaluable asset in the quest to unravel the complexities of membrane protein function and to design novel therapeutics that target them.

References

-

J. Biol. Chem. (2017). Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™). [Link]

-

Methods Mol. Biol. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). [Link]

-

Curr. Protoc. Neurosci. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. [Link]

-

ResearchGate. (n.d.). Substituted-cysteine accessibility method. [Link]

-

Interchim. (n.d.). Fluorescent MTS. [Link]

-

J. Gen. Physiol. (2002). Application of SCAM (Substituted Cysteine Accessibility Method) to Gap Junction Intercellular Channels. [Link]

-

J. Vis. Exp. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. [Link]

-

YouTube. (2022). Four stages of a phone scam: Introduction, Assistance, Threat, Payment/Close. [Link]

-

Adv. Exp. Med. Biol. (2015). Cysteine Modification: Probing Channel Structure, Function and Conformational Change. [Link]

-

ResearchGate. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). [Link]

-

ResearchGate. (n.d.). Schematic representation of cysteine scanning mutagenesis methodology. [Link]

-

ResearchGate. (n.d.). Workflow of substituted cysteine mutagenesis. [Link]

-

Methods Enzymol. (1998). Substituted-cysteine accessibility method. [Link]

-

J. Biol. Chem. (2001). Cys-scanning mutagenesis: a novel approach to structure function relationships in polytopic membrane proteins. [Link]

-

J. Biol. Chem. (2014). Comprehensive Cysteine-scanning Mutagenesis Reveals Claudin-2 Pore-lining Residues with Different Intrapore Locations. [Link]

Sources

- 1. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine Modification: Probing Channel Structure, Function and Conformational Change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cys-scanning mutagenesis: a novel approach to structure function relationships in polytopic membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. Comprehensive Cysteine-scanning Mutagenesis Reveals Claudin-2 Pore-lining Residues with Different Intrapore Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Reactivity of Methanethiosulfonate (MTS) Reagents

Prepared by: A Senior Application Scientist

Introduction: The Rise of a Precision Tool in Protein Chemistry

In the landscape of protein modification, few reagents have offered the blend of specificity, reactivity, and versatility demonstrated by the methanethiosulfonate (MTS) family. Initially brought to the forefront by the pioneering work of Dr. Arthur Karlin and his colleagues, MTS reagents have become indispensable tools for probing the intricate structures and dynamic functions of proteins.[1][2][3] Unlike traditional sulfhydryl-reactive compounds like iodoacetates or maleimides, which can be slower and less specific, alkylthiosulfonates react with remarkable speed and high selectivity towards cysteine residues under mild physiological conditions.[4][5]

This guide provides a comprehensive overview of the core chemistry of MTS reagents, explores the nuances of their reactivity, and offers practical insights into their application, particularly in the context of the Substituted-Cysteine Accessibility Method (SCAM). The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to leverage these powerful reagents effectively in their experimental designs.

Chemical Structure and Core Reactivity

At the heart of every MTS reagent is the methanethiosulfonate group (CH₃-S-SO₂-). This functional group is the engine of the reagent's reactivity. The core principle of its action lies in a specific and rapid reaction with the sulfhydryl (thiol) group (-SH) of a cysteine residue.

The reaction is a nucleophilic attack by the deprotonated thiol (thiolate anion, -S⁻) on the sulfur atom of the MTS reagent's disulfide bond. This results in the formation of a new, stable disulfide bond between the cysteine residue and the methylthio group of the reagent, releasing methanesulfinic acid as a byproduct.[4] This process, known as alkanethiolation, effectively "caps" the cysteine residue.

One of the significant advantages of this reaction is its reversibility. The newly formed disulfide bond can be readily cleaved by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, restoring the original sulfhydryl group.[5][6] This provides a crucial experimental control, allowing researchers to confirm that the observed effects are due to the specific modification of the cysteine residue.

Caption: Reaction of a protein thiol with an MTS reagent.

The Diverse Family of MTS Reagents: Structure Dictates Function

The true power of MTS reagents lies in the versatility of the "R" group attached to the sulfonate. By modifying this group, a wide array of probes can be created with different charges, sizes, and functionalities, allowing for sophisticated experimental designs.

| Reagent Name | R Group Structure | Charge at pH 7 | Key Characteristics & Applications |

| MTSEA | -CH₂CH₂NH₃⁺ | Positive | Small, positively charged reagent. Used to probe the electrostatic environment of a channel pore and restore function in some mutants.[7] |

| MTSET | -CH₂CH₂N(CH₃)₃⁺ | Positive | Larger than MTSEA, positively charged, and generally membrane-impermeant.[2][5] Widely used in accessibility studies of ion channels.[4] |

| MTSES | -CH₂CH₂SO₃⁻ | Negative | Negatively charged and membrane-impermeant.[5] Used to probe for negatively charged residues and assess pore dimensions.[1] |

| MMTS | -CH₃ | Neutral | Small, uncharged reagent. Can be used to assess steric constraints within a protein crevice.[6] |

| MTSBn | -CH₂-C₆H₅ | Neutral | Bulky, uncharged reagent. Used to probe larger cavities and has been shown to restore function in certain inactivation-defective channel mutants.[4] |

| MTS-TAMRA | Tetramethylrhodamine | Fluorescent | Fluorescently tagged MTS reagent. Enables real-time studies of protein conformational dynamics via fluorescence measurements.[1][3] |

This table is not exhaustive but represents some of the most commonly used MTS reagents.

The choice of reagent is a critical experimental parameter. For instance, to map the topology of a membrane protein, membrane-impermeant charged reagents like MTSET and MTSES are invaluable.[5] If they modify an introduced cysteine, it implies that the residue is accessible from the side of the membrane to which the reagent was applied. Conversely, neutral, more lipophilic reagents may be used to probe residues within the membrane or hydrophobic pockets.

Probing Protein Structure with the Substituted-Cysteine Accessibility Method (SCAM)

A primary application of MTS reagents is the Substituted-Cysteine Accessibility Method (SCAM), a powerful technique that combines site-directed mutagenesis with chemical modification.[3][5] SCAM allows researchers to map the surface accessibility of amino acid residues, providing low-resolution structural information about protein domains, channels, and binding pockets.[8]

The causality behind this method is straightforward:

-

Mutagenesis: A cysteine residue is introduced at a specific position in a protein that ideally lacks other reactive cysteines.

-

Expression & Baseline Function: The mutant protein is expressed, and its baseline function is characterized.

-

MTS Reagent Application: The protein is exposed to a specific MTS reagent.

-

Functional Measurement: The protein's function is measured again. A change in function (e.g., inhibition or activation of an ion channel) implies that the MTS reagent accessed and reacted with the introduced cysteine.

-

Inference: By systematically repeating this process for numerous positions, a map of residue accessibility can be constructed. If a charged, membrane-impermeable reagent modifies the cysteine, it confirms the residue's exposure to the aqueous environment. The rate of modification can also provide information, with slower rates suggesting the cysteine is in a restricted environment like a crevice or channel pore.[4]

Caption: Workflow for the SCAM technique.

Detailed Experimental Protocol: Cysteine Accessibility in an Ion Channel

This protocol provides a generalized, self-validating framework for a SCAM experiment. The specific concentrations and incubation times should be optimized for the protein of interest.

A. Reagent Preparation & Handling (Trustworthiness Pillar)

-

Core Principle: MTS reagents are susceptible to hydrolysis, especially in aqueous buffers.[4][5] Proper handling is paramount to ensure reagent activity and experimental reproducibility.

-

Protocol:

-

Store the solid MTS reagent desiccated at -20°C.[1]

-

Before opening, allow the vial to warm to room temperature to prevent condensation.[4]

-

For water-soluble reagents (e.g., MTSET, MTSES), prepare a concentrated stock solution (e.g., 100 mM) in ultrapure water immediately before use. These aqueous solutions are stable for a few hours at 4°C but should be used fresh for maximum efficacy.[4][5]

-

For water-insoluble reagents, use anhydrous DMSO as the solvent. DMSO stock solutions are more stable and can be stored at -20°C for up to three months.[1]

-